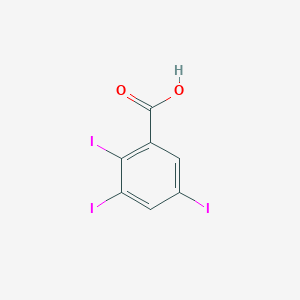

2,3,5-Triiodobenzoic acid

Description

Properties

IUPAC Name |

2,3,5-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZGFLUUZLELNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17274-12-3 (hydrochloride salt) | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4041317 | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water; slightly soluble in benzene; very soluble in ethanol, ether, Very slightly soluble in water | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white amorphous powder, Prisms from alcohol | |

CAS No. |

88-82-4 | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Floraltone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,5-triiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H575A4059Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

225 °C | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Dawn of an Anti-Auxin: A Technical History of 2,3,5-Triiodobenzoic Acid's Discovery

A comprehensive guide for researchers, scientists, and drug development professionals on the historical discovery and initial characterization of 2,3,5-Triiodobenzoic Acid (TIBA), a pivotal molecule in the study of plant physiology.

Introduction

This compound (TIBA) is a synthetic organic compound that has played a crucial role in shaping our understanding of plant growth and development. Initially recognized for its peculiar effects on plant morphology, it was later identified as a potent inhibitor of polar auxin transport, the directional flow of the plant hormone auxin. This discovery provided researchers with an invaluable chemical tool to dissect the complex mechanisms of auxin action and its role in orchestrating plant architecture. This technical guide delves into the historical discovery of TIBA, detailing its initial synthesis, the seminal experiments that unveiled its biological activity, and the early methodologies used to characterize its function.

The Genesis of a Molecule: Early Synthesis

While the biological significance of this compound became apparent in the 1940s, its initial chemical synthesis likely occurred in the early 20th century during a period of extensive investigation into polyhalogenated aromatic compounds.[1] The precise first synthesis is not widely documented in readily accessible literature. However, the general method for its preparation involves the electrophilic iodination of benzoic acid.

Experimental Protocol: General Synthesis of this compound

A common laboratory-scale synthesis of TIBA involves the direct iodination of a related benzoic acid derivative. The following protocol outlines a representative synthesis of a triiodobenzoic acid derivative, illustrating the fundamental chemical principles.

Materials:

-

3,5-diaminobenzoic acid

-

Sulfuric acid

-

Potassium iodide (KI)

-

30% Hydrogen peroxide (H₂O₂)

-

Purified water

Procedure:

-

In a suitable reaction vessel (e.g., a 5L jacketed bottle), suspend 3,5-diaminobenzoic acid in purified water.

-

Slowly add sulfuric acid to the suspension while stirring.

-

Add potassium iodide to the reaction mixture.

-

Control the temperature of the mixture (e.g., 30°C) and slowly add 30% hydrogen peroxide dropwise.

-

After the addition of hydrogen peroxide is complete, adjust the temperature (e.g., to 55°C) and allow the reaction to proceed for a set time (e.g., 3 hours).

-

Upon completion, the crude 3,5-diamino-2,4,6-triiodobenzoic acid product can be isolated.[2]

-

Further purification can be achieved through ammoniation to form the ammonium (B1175870) salt, followed by acidification to precipitate the purified intermediate.[2]

This general procedure highlights the electrophilic substitution reaction where an iodine source, activated by an oxidizing agent in an acidic medium, is introduced onto the benzene (B151609) ring.

The Landmark Discovery of Biological Activity

The pivotal moment in the history of TIBA came in 1942 when P.W. Zimmermann and A.E. Hitchcock, working at the Boyce Thompson Institute for Plant Research, published their seminal paper, "Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity." In this extensive study, they investigated the effects of a wide range of synthetic compounds on plant growth, leading to the first description of TIBA's remarkable biological effects.

Zimmermann and Hitchcock's work established TIBA as one of the first recognized "anti-auxins," substances that could counteract the effects of the natural plant hormone auxin.[3] Their experiments, primarily conducted on tomato plants, revealed that TIBA could induce unusual growth patterns, such as the modification of leaf shape and venation, and the fasciation of leaves.[3]

Key Experiments by Zimmermann and Hitchcock (1942)

Experimental Organism: Tomato plants (Lycopersicon esculentum) were a primary model system for these studies.

Method of Application:

-

Spraying: Aqueous solutions of the test compounds were sprayed onto the growing tips of the plants.

-

Vapor Application: For volatile compounds, crystals were heated under a bell jar containing the plants.

-

Soil Treatment: A defined volume of the test solution was applied to the soil of potted plants.

Observed Effects of TIBA:

-

Leaf Modification: Treated tomato plants exhibited significant alterations in leaf morphology, including changes in size, shape, and vein patterns. The clearing of veins and the development of "fer-like" leaves were noted, resembling symptoms of certain viral diseases.

-

Fasciation: The fusion of leaves to form a tube around the terminal bud was a distinct effect of TIBA treatment.

-

Concentration-Dependent Effects: The severity of the observed effects was dependent on the concentration of TIBA applied.

Unfortunately, specific quantitative data from Zimmermann and Hitchcock's 1942 paper is not available in the searched resources.

Elucidating the Mechanism: Inhibition of Polar Auxin Transport

Following the initial discovery of its anti-auxin properties, subsequent research focused on understanding the mechanism by which TIBA exerted its effects. By the 1950s, it was established that TIBA is a potent inhibitor of polar auxin transport, the directed, cell-to-cell movement of auxin from the shoot apex downwards.

Historical Experimental Protocol: The Avena Coleoptile Curvature Test (Went's Method)

The Avena (oat) coleoptile curvature test, developed by Frits Went in the 1920s, was a foundational bioassay for auxins and was adapted to study the effects of inhibitors like TIBA. This test is based on the principle that asymmetric application of auxin to a decapitated coleoptile will cause it to bend, and the degree of curvature is proportional to the amount of active auxin.

Materials:

-

Avena sativa (oat) seedlings grown in complete darkness.

-

Agar (B569324) blocks (e.g., 1.5% agar).

-

Indole-3-acetic acid (IAA).

-

This compound (TIBA).

Procedure:

-

Seedling Preparation: Germinate Avena seeds in the dark to obtain etiolated seedlings with straight coleoptiles.

-

Decapitation: Remove the tip of the coleoptile, which is the primary source of endogenous auxin.

-

Agar Block Preparation:

-

Control Blocks: Prepare agar blocks containing a known concentration of IAA.

-

Treatment Blocks: Prepare agar blocks containing the same concentration of IAA plus the desired concentration of TIBA.

-

-

Asymmetric Application: Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.

-

Incubation: Keep the seedlings in a dark, humid environment.

-

Measurement: After a set period (e.g., 90-120 minutes), measure the angle of curvature of the coleoptile.

Expected Results: The coleoptiles treated with IAA alone will show a distinct curvature away from the side of the agar block. The coleoptiles treated with IAA and TIBA will show a reduced angle of curvature, demonstrating TIBA's inhibitory effect on auxin transport and action.

Historical Experimental Protocol: Agar Block Donor-Receiver Assay for Auxin Transport

To more directly measure the inhibition of auxin transport, the donor-receiver agar block method was employed. This technique quantifies the amount of auxin that moves through a section of plant tissue.

Materials:

-

Etiolated plant tissue (e.g., Avena coleoptile or pea epicotyl sections).

-

Agar blocks.

-

Radiolabeled auxin (e.g., ¹⁴C-IAA).

-

This compound (TIBA).

-

Scintillation counter.

Procedure:

-

Tissue Preparation: Excise uniform sections of etiolated plant tissue.

-

Agar Block Preparation:

-

Donor Blocks: Prepare agar blocks containing a known concentration of radiolabeled auxin.

-

Receiver Blocks: Prepare plain agar blocks.

-

-

Experimental Setup:

-

Place a receiver block on a glass slide.

-

Place the plant tissue section on top of the receiver block.

-

Place a donor block on the apical end of the tissue section.

-

-

Treatment: For inhibitor studies, the tissue sections can be pre-incubated in a solution containing TIBA, or TIBA can be included in the donor or receiver blocks.

-

Transport Period: Allow auxin to be transported through the tissue for a specific period in a dark, humid chamber.

-

Quantification:

-

Remove the receiver block.

-

Measure the amount of radioactivity in the receiver block using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of auxin transported.

-

Expected Results: In the presence of TIBA, the amount of radioactivity detected in the receiver block will be significantly lower than in the control, providing a quantitative measure of the inhibition of polar auxin transport.

Data Presentation

As the original quantitative data from Zimmermann and Hitchcock's 1942 paper is not accessible, the following table summarizes the qualitative effects of TIBA as described in their and subsequent early studies.

| Parameter | Observed Effect of TIBA Treatment | Plant Species (Primarily) | Reference |

| Leaf Morphology | Altered size, shape, and venation (clearing of veins, "fern-like" appearance) | Tomato | Zimmermann & Hitchcock, 1942 |

| Leaf Arrangement | Fasciation (fusion of leaves) | Tomato | Zimmermann & Hitchcock, 1942 |

| Apical Dominance | Inhibition of terminal bud growth, promotion of lateral bud growth | General | Early observations |

| Flowering | Can promote flowering in some species | Soybean | Early observations |

| Auxin-induced Curvature | Inhibition of curvature in Avena coleoptile test | Avena sativa | Post-1942 studies |

| Polar Auxin Transport | Inhibition of basipetal transport of auxin | Various | Post-1942 studies |

Signaling Pathways and Logical Relationships

The discovery of TIBA as a polar auxin transport inhibitor was instrumental in developing the chemiosmotic model of auxin transport. The following diagrams illustrate the logical workflow of the discovery process and the simplified signaling pathway of polar auxin transport and its inhibition by TIBA.

Caption: Logical workflow of the discovery of this compound's biological function.

Caption: Simplified signaling pathway of polar auxin transport and its inhibition by TIBA.

Conclusion

The discovery of this compound's biological activity by Zimmermann and Hitchcock in 1942 marked a significant milestone in plant biology. Their initial observations of its "anti-auxin" effects paved the way for its identification as a potent inhibitor of polar auxin transport. This provided researchers with a powerful chemical tool that was instrumental in unraveling the complexities of auxin signaling and its fundamental role in plant growth and development. The historical journey of TIBA, from its synthesis in the early 20th century to its establishment as a cornerstone of auxin research, exemplifies the profound impact that synthetic chemistry can have on advancing our understanding of fundamental biological processes.

References

- 1. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]

- 2. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,3,5-Triiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,3,5-Triiodobenzoic acid (TIBA), a vital reagent in biological research, particularly in the study of plant physiology as an auxin transport inhibitor. This document outlines the detailed methodologies for the key synthetic steps, presents quantitative data in a structured format, and includes diagrams to illustrate the experimental workflow.

Introduction

This compound (TIBA) is a synthetic organoiodine compound widely recognized for its role as a polar auxin transport inhibitor. Its ability to disrupt the directional flow of auxin in plants has made it an invaluable tool for investigating various aspects of plant growth and development. The synthesis of TIBA is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This guide focuses on the most common and well-documented synthesis route, which commences with the iodination of 3-aminobenzoic acid, followed by a deamination step.

Core Synthesis Pathway

The principal synthetic route to this compound involves a two-step process:

-

Iodination: The electrophilic iodination of 3-aminobenzoic acid to yield 3-amino-2,4,6-triiodobenzoic acid.

-

Deamination: The removal of the amino group from 3-amino-2,4,6-triiodobenzoic acid via a diazotization reaction followed by reduction to afford the final product, this compound.

Below is a graphical representation of the overall synthesis pathway.

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the two key steps in the synthesis of this compound.

Step 1: Iodination of 3-Aminobenzoic Acid

The iodination of 3-aminobenzoic acid is a crucial first step. Two effective protocols are presented below.

Protocol 1: Using Sodium Iodide Dichloride (NaICl₂)

This method is a common and effective way to achieve tri-iodination.[1]

-

Materials:

-

3-Aminobenzoic acid

-

Sodium iodide dichloride (NaICl₂)

-

Hydrochloric acid (HCl)

-

Sodium metabisulfite (B1197395)

-

Deionized water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 1.64 moles of 3-aminobenzoic acid in an acidic aqueous medium (e.g., dilute HCl).

-

Slowly add 5.0 moles of sodium iodide dichloride (NaICl₂) to the reaction mixture.

-

Maintain the reaction temperature between 50-55°C and stir the mixture continuously for 24 hours.

-

After 24 hours, cool the reaction mixture and quench it with a solution of sodium metabisulfite to neutralize any excess iodine.

-

The resulting precipitate, 3-amino-2,4,6-triiodobenzoic acid, is collected by filtration.

-

Wash the crude product with deionized water and dry it under a vacuum.

-

Protocol 2: Using Iodine Chloride (ICl)

This protocol offers an alternative route to the tri-iodinated intermediate.

-

Materials:

-

3-Aminobenzoic acid

-

Iodine chloride (ICl)

-

Concentrated Hydrochloric acid (d=1.19)

-

Deionized water

-

Sodium bisulfite (for purification)

-

-

Procedure:

-

Prepare a solution of 68.5 g of 3-aminobenzoic acid in 2000 ml of water and 50 ml of concentrated hydrochloric acid in a reaction vessel equipped with a stirrer.

-

Slowly add a mixture of 290 g of iodine chloride and 290 ml of concentrated hydrochloric acid to the stirred solution.

-

Gradually heat the mixture to 80-85°C and maintain this temperature for 3 hours with continuous stirring.

-

Allow the mixture to cool, which will cause the crude 3-amino-2,4,6-triiodobenzoic acid to precipitate.

-

Collect the precipitate by filtration. The crude yield is approximately 92%.

-

For purification, the crude product can be recrystallized from its sodium salt solution. Dissolve the crude acid in a sodium hydroxide (B78521) solution, treat with a small amount of sodium bisulfite to remove any residual iodine color, and then reprecipitate the acid by adding acid. A second recrystallization from the sodium salt solution yields a white acid with a melting point of 196.5-197.5°C (with decomposition), achieving a yield of about 70%.

-

Step 2: Deamination of 3-Amino-2,4,6-triiodobenzoic Acid

The deamination of the amino group is accomplished via a Sandmeyer-type reaction, which involves diazotization followed by reduction.

-

Materials:

-

3-Amino-2,4,6-triiodobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Hypophosphorous acid (H₃PO₂, 50%)

-

Ice

-

Ethanol (B145695) (for purification)

-

-

Procedure:

-

Diazotization: In a reaction vessel, suspend the purified 3-amino-2,4,6-triiodobenzoic acid in a mixture of concentrated hydrochloric acid or sulfuric acid and water. Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt. The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Reduction: To the cold diazonium salt solution, slowly add pre-cooled hypophosphorous acid (50%). A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to stand in the ice bath for several hours and then at room temperature overnight to ensure the complete reduction of the diazonium salt.

-

Work-up and Purification: The precipitated crude this compound is collected by filtration.

-

The crude product is then washed with cold water.

-

For further purification, the product can be recrystallized from a suitable solvent such as ethanol or aqueous ethanol to yield a white to off-white crystalline solid.[2]

-

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 |

| 3-Amino-2,4,6-triiodobenzoic Acid | C₇H₄I₃NO₂ | 514.83 |

| This compound | C₇H₃I₃O₂ | 499.81 |

Table 2: Reaction Conditions and Yields

| Step | Key Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Iodination (Protocol 1) | 3-Aminobenzoic acid, NaICl₂ | 50-55 | 24 hours | Data not specified |

| Iodination (Protocol 2) | 3-Aminobenzoic acid, ICl | 80-85 | 3 hours | ~70 (purified) |

| Deamination | 3-Amino-2,4,6-triiodobenzoic acid, NaNO₂, H₃PO₂ | 0-5 (diazotization), Room Temp (reduction) | Several hours | Data not specified |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-aminobenzoic acid is a well-established and reliable method. The two-step process of iodination followed by deamination provides a clear pathway to this important research chemical. Successful synthesis relies on the careful control of reaction parameters, particularly temperature during the diazotization step, and thorough purification of the intermediate and final products. This guide provides the necessary detailed protocols and data to enable researchers to proficiently synthesize this compound for their scientific endeavors.

References

Unraveling the Molecular Maze: A Technical Guide to 2,3,5-Triiodobenzoic Acid's Mechanism of Action in Plants

For Immediate Release

A Deep Dive into the Core Mechanisms of a Classic Plant Growth Regulator

This technical guide offers an in-depth exploration of the molecular mechanisms underpinning the action of 2,3,5-Triiodobenzoic acid (TIBA), a potent synthetic inhibitor of polar auxin transport. Tailored for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes current understanding of how TIBA modulates plant growth and development by disrupting the directional flow of auxin, a pivotal plant hormone.

Executive Summary

This compound (TIBA) has been a cornerstone of plant biology research for decades, valued for its ability to dissect auxin-dependent processes. Its primary mode of action is the inhibition of polar auxin transport (PAT), the directional, cell-to-cell movement of auxin that establishes the concentration gradients critical for nearly all aspects of plant development, from embryogenesis to organ formation.[1] This guide elucidates the nuanced mechanisms of this inhibition, focusing on its interaction with the cellular machinery that governs auxin flow. Recent discoveries have pinpointed TIBA's direct interference with the actin cytoskeleton, which is essential for the trafficking of auxin efflux carriers. By providing a consolidated overview of its molecular interactions, quantitative effects, and the experimental protocols to study them, this guide serves as a critical resource for leveraging TIBA in both fundamental research and agricultural applications.

Core Mechanism of Action: Inhibition of Polar Auxin Transport

The directional transport of auxin is meticulously controlled by the polar localization of auxin efflux carriers, primarily the PIN-FORMED (PIN) family of proteins, and the ATP-binding cassette B (ABCB) transporters.[2][3] These proteins are not static; they undergo dynamic cycling between the plasma membrane and endosomal compartments, which is fundamental to establishing and maintaining the directionality of auxin flow.[4]

TIBA's inhibitory effect stems from its disruption of this finely tuned process. The central mechanism involves the stabilization of the actin cytoskeleton.[5] Emerging evidence has identified a specific molecular target:

-

Direct Interaction with Villin: TIBA directly binds to villins, a class of actin-binding proteins.[6]

-

Induction of Actin Bundling: This interaction promotes the oligomerization of villin, leading to excessive bundling of actin filaments.[6] This alters the normal dynamics of the actin network.

-

Disruption of Vesicle Trafficking: The actin cytoskeleton serves as a track for the movement of vesicles. The TIBA-induced bundling and stabilization of actin filaments impair the trafficking of vesicles containing PIN and ABCB proteins to and from the plasma membrane.[5][6] This leads to a reduction in the number of active auxin transporters at the correct polar domain of the cell, thereby inhibiting efficient polar auxin transport.

Quantitative Data on TIBA's Effects

The application of TIBA results in a range of concentration-dependent physiological and developmental effects. The following tables summarize quantitative data from various studies.

Table 1: Effects of TIBA on Soybean (Glycine max) Growth and Yield

| Concentration (ppm) | Parameter | Effect | Reference(s) |

| 20 | Seed Yield/Plant | Decrease | [7][8] |

| 50 | Plant Height | Significant Reduction | [7][8] |

| 50 | Seed Yield/Plant | ~7.3% Increase | [7][8] |

| 100 | Plant Height | Significant Reduction | [7][8] |

| 100 | Seed Yield/Plant | ~18.8% Increase | [7][8] |

| 150 | Plant Height | Significant Reduction | [7][8] |

| 150 | Seed Yield/Plant | ~21.5% Increase | [7][8] |

Table 2: Effects of TIBA on Arabidopsis thaliana Root Growth and Gravitropism

| Concentration (µM) | Parameter | Effect | Reference(s) |

| 1 | Gravitropic Curvature (8h) | Reduction from ~80° to ~40° | [4] |

| 10 | Gravitropic Curvature (8h) | Reduction from ~80° to ~20° | [4] |

| 40 | Root Elongation Rate | 50% Inhibition | [2] |

Table 3: Effects of TIBA on Corn (Zea mays) Coleoptile Auxin Transport

| Concentration (M) | Parameter | Effect | Reference(s) |

| 5 x 10⁻⁷ | Auxin Transport | Half-saturation of inhibitory effect | [9] |

Experimental Protocols

Protocol for Measuring Polar Auxin Transport with Radiolabeled IAA

This protocol describes a classic method to directly quantify the inhibitory effect of TIBA on polar auxin transport using radiolabeled indole-3-acetic acid ([³H]IAA).[4][5]

Materials:

-

Etiolated hypocotyls or inflorescence stems (e.g., from Arabidopsis thaliana).

-

Agar (B569324) (1% w/v) in a suitable buffer (e.g., MES buffer, pH 5.7).

-

Radiolabeled auxin, such as [³H]IAA (final concentration ~100 nM).

-

TIBA stock solution.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Petri dishes, scalpels, and forceps.

Methodology:

-

Plant Material Preparation: Grow seedlings in darkness to induce etiolation, providing straight hypocotyls or stems suitable for the assay.

-

Preparation of Donor and Receiver Blocks:

-

Donor Blocks: Prepare a 1% agar solution. While molten, add [³H]IAA to the desired final concentration. Pipette small, uniform droplets onto a sterile, non-absorbent surface and allow them to solidify.

-

Receiver Blocks: Prepare 1% agar blocks without [³H]IAA.

-

-

TIBA Treatment (Optional Pre-incubation): Excise segments of the plant tissue (e.g., 5-10 mm long). For inhibitor studies, pre-incubate these segments on a medium containing the desired concentration of TIBA for approximately 30 minutes.

-

Auxin Transport Assay:

-

Place a [³H]IAA-containing donor block in contact with the apical (top) end of the excised tissue segment.

-

Place a plain agar receiver block in contact with the basal (bottom) end.

-

Incubate the assembly in a dark, humid chamber for a defined period (e.g., 6-18 hours) to allow for transport.

-

-

Quantification:

-

After the incubation period, separate the receiver block from the plant tissue.

-

Place the receiver block into a scintillation vial.

-

Add scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

-

Data Analysis: The radioactivity measured in the receiver block is proportional to the amount of auxin transported through the tissue segment. Compare the counts from control (no TIBA) and TIBA-treated samples to determine the percentage of inhibition.

Protocol for Analysis of Actin Cytoskeleton Dynamics

This protocol provides a general methodology for visualizing TIBA's effect on the actin cytoskeleton in plant cells using fluorescent reporters.

Materials:

-

Plant line stably expressing a fluorescent actin marker (e.g., GFP-fABD2 or Lifeact-GFP).

-

Confocal laser scanning microscope.

-

TIBA stock solution.

-

Microscopy slides and coverslips.

-

Liquid growth medium.

Methodology:

-

Sample Preparation: Grow seedlings expressing the fluorescent actin marker in a liquid medium or on agar plates. Mount a seedling or specific tissue (e.g., root tip) on a microscope slide in a small volume of liquid medium.

-

Control Imaging: Before treatment, locate and image cells with a clear actin cytoskeleton using a confocal microscope. Acquire z-stacks to capture the three-dimensional organization of the actin filaments.

-

TIBA Treatment: Add TIBA solution directly to the liquid medium on the slide to achieve the desired final concentration.

-

Time-Lapse Imaging: Immediately after adding TIBA, begin acquiring time-lapse images of the same cells to observe the dynamic changes in actin organization. Key changes to observe include increased bundling and reduced dynamics of actin filaments.

-

Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify changes in actin filament density, bundling, and orientation. Parameters such as filament skewness and density can be measured to provide quantitative data on the effects of TIBA.

Conclusion and Future Directions

This compound is a powerful inhibitor of polar auxin transport, acting primarily through the disruption of the actin cytoskeleton by directly targeting villin. This leads to impaired trafficking of PIN and ABCB auxin efflux carriers, resulting in significant alterations to plant growth and development. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute experiments aimed at further dissecting the complex regulatory networks of auxin transport. Future research may focus on identifying additional molecular targets of TIBA, exploring the potential for synergistic effects with other transport inhibitors, and leveraging this knowledge to develop novel plant growth regulators for agricultural applications.

References

- 1. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [scholarworks.umass.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

- 8. Effects of Tiba on Growth, yield and yield Components of Soybean | Dr. S. R. Lasker Library [lib.ewubd.edu]

- 9. researchgate.net [researchgate.net]

TIBA (2,3,5-Triiodobenzoic Acid) as a Polar Auxin Transport Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Triiodobenzoic acid (TIBA) is a synthetic molecule widely employed in plant biology research as a potent inhibitor of polar auxin transport (PAT). This directional, cell-to-cell transport of the phytohormone auxin is fundamental to a vast array of developmental processes, including embryogenesis, organogenesis, root and shoot tropisms, and vascular development. By disrupting the intricate machinery that governs PAT, TIBA serves as an invaluable chemical tool to dissect the complex signaling networks orchestrated by auxin. This technical guide provides an in-depth exploration of TIBA's mechanism of action, presents quantitative data on its biological effects, details key experimental protocols for its use, and visualizes the cellular pathways it perturbs.

Mechanism of Action: Disruption of Actin Dynamics and Vesicle Trafficking

TIBA's primary mode of action is not through direct competitive binding to the substrate-binding site of major auxin efflux carriers. Instead, its inhibitory effects are mediated by a more nuanced interference with the cellular machinery that ensures the proper localization and cycling of these transporters.

The current model posits that TIBA targets the actin cytoskeleton, a dynamic network of protein filaments crucial for intracellular transport. Specifically, TIBA has been shown to interact directly with villins , a class of actin-binding proteins. This interaction promotes the oligomerization of villin, leading to excessive bundling of actin filaments[1].

This alteration of actin dynamics has profound consequences for the trafficking of vesicles that carry auxin efflux carriers, most notably the PIN-FORMED (PIN) proteins . PIN proteins are asymmetrically localized on the plasma membrane and are essential for the directional flow of auxin out of the cell. Their localization is not static but is maintained by a continuous process of clathrin-mediated endocytosis and recycling back to the plasma membrane. The TIBA-induced disruption of the actin cytoskeleton impairs this vesicle trafficking, leading to a reduction in the number of active PIN transporters at the plasma membrane and consequently, an inhibition of polar auxin transport[1][2]. While TIBA's primary target appears to be the actin-villin module affecting PIN trafficking, it is also known to inhibit the function of some ATP-binding cassette B (ABCB) transporters, which also contribute to auxin efflux[3]. Furthermore, some studies have suggested that TIBA may exhibit weak auxin-like activity itself, although its primary role is recognized as a PAT inhibitor[4].

Quantitative Data on TIBA's Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of TIBA on plant physiological processes. It is important to note that specific IC50 values for the direct inhibition of individual PIN or ABCB transporters by TIBA are not consistently reported in the literature, with much of the available quantitative data focusing on whole-plant or organ-level responses.

| Table 1: Effect of TIBA on Root Gravitropism in Arabidopsis thaliana | |

| TIBA Concentration (µM) | Inhibition of Gravitropic Response (%) |

| 1 | ~50 |

| 10 | >75 |

| 40 | ~50 (for 50% inhibition of root elongation rate)[5] |

| Table 2: Effect of TIBA on Auxin Accumulation and Transport | |

| TIBA Concentration | Effect |

| 0.1 - 1 µM | Stimulated net uptake of radiolabeled IAA in corn coleoptile tissues[6] |

| 20 µM | Induced DR5::GFP expression near the quiescent center in Arabidopsis roots, indicating IAA accumulation[4] |

| 25 µM | Blocked BFA-induced internalization of PIN1 in Arabidopsis roots[7] |

| 50 µM | Inhibited BFA-induced aggregation of AUX1 in Arabidopsis protophloem |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of TIBA in research. Below are protocols for key experiments used to characterize the effects of TIBA on polar auxin transport.

Radiolabeled Auxin Transport Assay in Arabidopsis Roots

This protocol directly measures the basipetal transport of auxin in roots and its inhibition by TIBA.

Materials:

-

Arabidopsis thaliana seedlings (5-7 days old) grown vertically on agar (B569324) plates.

-

Radiolabeled auxin, e.g., [³H]IAA (Indole-3-acetic acid).

-

Agar.

-

TIBA stock solution.

-

Microcentrifuge tubes.

-

Scintillation vials and scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Preparation of Radiolabeled Auxin Agar: Prepare a 1% (w/v) agar solution in a suitable buffer (e.g., MES-buffered MS medium, pH 5.7). While the agar is molten (around 50-60°C), add [³H]IAA to a final concentration of 100-500 nM. Create small droplets or blocks (1-2 µL) of the agar on a sterile surface and allow them to solidify.

-

Seedling Preparation and TIBA Treatment: Prepare agar plates containing the desired concentrations of TIBA (e.g., 0 µM, 1 µM, 10 µM, 50 µM). Gently transfer the seedlings to the TIBA-containing plates and pre-incubate for 30-60 minutes.

-

Auxin Application: Using a fine forceps, carefully place a solidified [³H]IAA agar block onto the tip of the primary root of each seedling.

-

Transport Period: Incubate the plates vertically in the dark for a defined period (e.g., 4-18 hours) to allow for auxin transport.

-

Quantification:

-

Excise a 5 mm segment of the root starting from a defined distance from the tip (e.g., 2 mm from the tip to exclude the application site).

-

Place the excised root segment into a scintillation vial.

-

Add scintillation cocktail and vortex.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Compare the amount of radioactivity transported into the basal segments of TIBA-treated roots with the control (0 µM TIBA) to determine the percentage of inhibition.

Cellular Auxin Accumulation Assay in Plant Protoplasts

This assay measures the effect of TIBA on the net accumulation of auxin in single cells, which reflects the balance of auxin influx and efflux.

Materials:

-

Plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2) or isolated protoplasts.

-

Radiolabeled auxin, e.g., [³H]NAA (1-Naphthaleneacetic acid).

-

TIBA stock solution.

-

Washing buffer (e.g., culture medium without auxin).

-

Microcentrifuge tubes.

-

Scintillation vials and scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Protoplast Isolation (if not using a suspension culture): Isolate protoplasts from plant tissues (e.g., leaves) using standard enzymatic digestion methods.

-

TIBA Pre-incubation: Aliquot the cell suspension or protoplasts into microcentrifuge tubes. Add TIBA to the desired final concentrations and pre-incubate for 15-30 minutes.

-

Radiolabeled Auxin Incubation: Add [³H]NAA to a final concentration of approximately 10-100 nM to each tube. Incubate for a defined period (e.g., 30 minutes), allowing the cells to accumulate the radiolabeled auxin.

-

Washing: Pellet the cells by centrifugation. Remove the supernatant and wash the cells several times with cold washing buffer to remove extracellular [³H]NAA.

-

Quantification:

-

Resuspend the final cell pellet in a small volume of buffer.

-

Transfer the cell suspension to a scintillation vial.

-

Add scintillation cocktail and vortex.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Compare the radioactivity accumulated in TIBA-treated cells with the control to determine the effect on net auxin accumulation. An increase in accumulation suggests an inhibition of auxin efflux.

Visualizing TIBA's Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular processes affected by TIBA.

Polar Auxin Transport Signaling Pathway and TIBA's Point of Interference

Experimental Workflow for Assessing TIBA's Effect on Root Gravitropism

Conclusion

TIBA remains an indispensable tool for plant biologists investigating the multifaceted roles of auxin in development. Its mechanism of action, centered on the disruption of actin-dependent vesicle trafficking of PIN auxin efflux carriers, provides a specific means to perturb polar auxin transport. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments. Future research will likely focus on further elucidating the precise molecular interactions between TIBA, villin, and other components of the trafficking machinery, as well as exploring its potential applications in agricultural contexts and as a lead compound in the development of novel plant growth regulators.

References

- 1. Effects of Auxins on PIN-FORMED2 (PIN2) Dynamics Are Not Mediated by Inhibiting PIN2 Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jkip.kit.edu [jkip.kit.edu]

- 3. Identification of an ABCB/P-glycoprotein-specific inhibitor of auxin transport by chemical genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pinstatic Acid Promotes Auxin Transport by Inhibiting PIN Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [scholarworks.umass.edu]

- 6. Variation in Expression and Protein Localization of the PIN Family of Auxin Efflux Facilitator Proteins in Flavonoid Mutants with Altered Auxin Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Triiodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Triiodobenzoic acid (TIBA) is a synthetic small molecule that has long been a cornerstone in plant biology as a potent inhibitor of polar auxin transport. Its ability to disrupt the directional flow of the phytohormone auxin has made it an invaluable tool for dissecting a wide array of plant growth and developmental processes. Beyond its foundational role in agriculture and plant science, recent research has unveiled a novel and compelling application for TIBA and its derivatives in oncology. Evidence now suggests that TIBA can induce cell death in tumor cells through the generation of reactive oxygen species (ROS), opening up new avenues for its investigation as a potential therapeutic agent.

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of triiodobenzoic acid. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of TIBA's mechanism of action, quantitative data on the activity of its analogs, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

TIBA's primary and most well-characterized mechanism of action is the inhibition of polar auxin transport (PAT) in plants. This is primarily achieved through the disruption of the actin cytoskeleton, which is crucial for the trafficking of PIN-FORMED (PIN) auxin efflux carriers. More specifically, TIBA has been shown to directly interact with the actin-binding protein villin. This interaction promotes the oligomerization of villin, leading to excessive bundling of actin filaments. The resulting altered actin dynamics impair the vesicular trafficking of PIN proteins to the plasma membrane, thereby reducing auxin efflux and disrupting the establishment of auxin gradients that are critical for plant development.[1][2][3]

In the context of cancer, TIBA has been identified as an inducer of ROS, leading to oxidative stress and subsequent apoptosis in tumor cells.[4] This positions TIBA as a compound of interest for further investigation in cancer therapy.

Structure-Activity Relationship of Substituted Benzoic Acids

The biological activity of benzoic acid derivatives as auxin transport inhibitors is highly dependent on the nature and position of substituents on the aromatic ring. The following table summarizes quantitative data on the effects of various substituted benzoic acids on auxin transport, as reported by Keitt and Baker (1966).

| Compound | Substituent(s) | Concentration for 50% Inhibition of Auxin Transport (M) |

| Benzoic Acid | None | > 10⁻³ |

| 2,5-Dichlorobenzoic Acid | 2,5-di-Cl | 1 x 10⁻⁴ |

| 2,6-Dichlorobenzoic Acid | 2,6-di-Cl | 3 x 10⁻⁵ |

| 2,3,5-Trichlorobenzoic Acid | 2,3,5-tri-Cl | 1 x 10⁻⁵ |

| 2,3,6-Trichlorobenzoic Acid | 2,3,6-tri-Cl | 3 x 10⁻⁶ |

| This compound (TIBA) | 2,3,5-tri-I | 1 x 10⁻⁶ |

| 2,4,6-Trichlorobenzoic Acid | 2,4,6-tri-Cl | 3 x 10⁻⁵ |

| N-1-Naphthylphthalamic acid (NPA) | - | 1 x 10⁻⁷ |

Data adapted from Keitt, G. W., & Baker, R. A. (1966). Auxin activity of substituted benzoic acids and their effect on polar auxin transport. Plant Physiology, 41(10), 1561–1569.

Experimental Protocols

Protocol 1: Radiolabeled Auxin Transport Assay

This protocol details a method for quantifying the polar transport of auxin in plant tissues and assessing the inhibitory effect of compounds like TIBA.

Materials:

-

Plant material (e.g., Arabidopsis thaliana inflorescence stems, corn coleoptiles)

-

Radiolabeled auxin (e.g., ³H-IAA or ¹⁴C-IAA)

-

TIBA or other test compounds

-

Microcentrifuge tubes

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

-

Stereomicroscope and fine forceps

-

Growth medium (e.g., Murashige and Skoog)

-

Petri dishes

Methodology:

-

Plant Growth: Grow plants under controlled conditions to ensure uniformity. For Arabidopsis, use inflorescence stems from well-watered plants. For corn, germinate seeds in the dark to obtain etiolated coleoptiles.

-

Preparation of Agar Blocks:

-

Donor Blocks: Prepare a 1% (w/v) agar solution containing a known concentration of radiolabeled auxin (e.g., 1 µM ³H-IAA). Pipette small, uniform droplets onto a hydrophobic surface (e.g., parafilm) and allow them to solidify.

-

Receiver Blocks: Prepare plain 1% (w/v) agar blocks in the same manner.

-

-

Tissue Segment Preparation: Excise segments of the plant tissue of a uniform length (e.g., 1 cm for Arabidopsis stems, 5 mm for corn coleoptiles).

-

Inhibitor Treatment (Optional): To test the effect of TIBA, float the tissue segments in a solution of the desired inhibitor concentration for a defined period (e.g., 30-60 minutes) prior to the transport assay.

-

Assay Setup:

-

Place a receiver agar block on a microscope slide.

-

Place the basal end of the tissue segment in contact with the receiver block.

-

Place a donor agar block containing radiolabeled auxin in contact with the apical end of the tissue segment.

-

-

Incubation: Incubate the setup in a dark, humid chamber for a specific duration (e.g., 4-18 hours) to allow for auxin transport.

-

Quantification:

-

After incubation, remove the donor block.

-

Separate the tissue segment from the receiver block.

-

Place the receiver block into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity in the receiver block is proportional to the amount of auxin transported through the tissue segment.

-

-

Data Analysis: Compare the radioactivity in the receiver blocks from control and inhibitor-treated segments to determine the percentage of inhibition.

Protocol 2: Villin-Actin Co-sedimentation Assay

This protocol is designed to determine the in vitro binding of villin to F-actin and to assess the effect of TIBA on this interaction.

Materials:

-

Purified villin protein

-

Purified G-actin

-

TIBA

-

Actin polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)

-

High-speed ultracentrifuge and rotor

-

Polyacrylamide gels for SDS-PAGE

-

Coomassie Brilliant Blue stain or other protein stain

-

Densitometer for protein band quantification

Methodology:

-

Actin Polymerization: Prepare F-actin by incubating G-actin in polymerization buffer at room temperature for at least 1 hour.

-

Binding Reaction:

-

In microcentrifuge tubes, combine F-actin, purified villin, and the desired concentration of TIBA (or vehicle control).

-

Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to allow for binding.

-

-

Co-sedimentation:

-

Centrifuge the reaction mixtures at high speed (e.g., >100,000 x g) for a sufficient time to pellet the F-actin and any bound proteins (e.g., 30-60 minutes).

-

-

Sample Preparation for SDS-PAGE:

-

Carefully collect the supernatant from each tube.

-

Resuspend the pellets in an equal volume of sample buffer.

-

-

SDS-PAGE and Staining:

-

Run the supernatant and pellet fractions on a polyacrylamide gel.

-

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

-

-

Data Analysis:

-

Quantify the amount of villin in the supernatant and pellet fractions using densitometry.

-

An increase in the amount of villin in the pellet in the presence of F-actin indicates binding.

-

Compare the amount of villin in the pellet in the presence and absence of TIBA to determine the effect of the compound on the villin-actin interaction.

-

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes a method to measure intracellular ROS levels in response to treatment with TIBA.

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

TIBA

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microplate reader or fluorescence microscope

-

Positive control for ROS induction (e.g., H₂O₂)

Methodology:

-

Cell Culture: Culture the cells to the desired confluency in appropriate culture vessels.

-

TIBA Treatment: Treat the cells with various concentrations of TIBA for the desired duration. Include a vehicle-treated control.

-

Probe Loading:

-

Wash the cells with PBS.

-

Load the cells with a working solution of H₂DCFDA (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

-

Wash: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement:

-

Add PBS or culture medium to the cells.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the fluorescence using a fluorescence microscope.

-

-

Data Analysis: Compare the fluorescence intensity of TIBA-treated cells to that of control cells to determine the fold-increase in ROS production.

Signaling Pathways and Visualizations

TIBA-Mediated Inhibition of Polar Auxin Transport

The following diagram illustrates the signaling pathway by which TIBA inhibits polar auxin transport through its interaction with villin and subsequent disruption of actin dynamics.

TIBA-Induced ROS-Mediated Apoptosis in Cancer Cells

This diagram outlines the proposed signaling cascade initiated by TIBA, leading to the generation of ROS and subsequent apoptosis in tumor cells.

Experimental Workflow for SAR Studies of TIBA Analogs

The following workflow illustrates the logical progression of experiments for investigating the structure-activity relationship of newly synthesized TIBA analogs.

References

The Physiological Effects of 2,3,5-Triiodobenzoic Acid (TIBA) on Plant Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Triiodobenzoic acid (TIBA) is a potent synthetic auxin transport inhibitor widely utilized in plant biology to investigate the role of auxin in growth and development. By disrupting the polar transport of auxin, TIBA induces significant and varied morphological changes in plants. This technical guide provides a comprehensive overview of the physiological effects of TIBA on plant morphology, its underlying mechanism of action, detailed experimental protocols for its application, and a summary of quantitative data from key studies. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and utilize TIBA as a tool in plant science.

Core Mechanism of Action: Inhibition of Polar Auxin Transport

The primary mechanism of action for TIBA is the inhibition of polar auxin transport (PAT).[1][2] Auxin, a critical plant hormone, is directionally transported from its sites of synthesis in the shoot apex and young leaves downwards to the rest of the plant, a process essential for establishing auxin gradients that control numerous developmental processes.[2] TIBA disrupts this directional flow, leading to a cascade of physiological and morphological consequences.[1]

TIBA's inhibitory effect is primarily achieved by interfering with the subcellular trafficking of auxin efflux carriers, most notably the PIN-FORMED (PIN) proteins.[1][3][4][5] These proteins are dynamically cycled between the plasma membrane and endosomal compartments, and their polar localization at the cell membrane determines the direction of auxin flow.[1][6] TIBA has been shown to disrupt the endo- and exocytosis of PIN proteins, causing their mislocalization and thereby reducing polar auxin transport.[1] This disruption of PIN protein trafficking is linked to TIBA's effect on the actin cytoskeleton.[7] Specifically, TIBA can interact with villin, an actin-binding protein, causing it to oligomerize and induce excessive bundling of actin filaments.[7] This altered actin architecture is thought to impede the movement of vesicles, which are crucial for the trafficking of PIN proteins to the plasma membrane.[1][7]

Physiological Effects on Plant Morphology

The disruption of polar auxin transport by TIBA manifests in a variety of morphological changes, affecting virtually all parts of the plant. The severity and nature of these effects are often concentration-dependent.[1][8]

Shoot and Stem

-

Inhibition of Stem Elongation and Apical Dominance: TIBA is known to inhibit the growth of the plant's apex, leading to a reduction in plant height and a more compact, dwarfed stature.[8][9][10] This is a direct consequence of disrupting the downward flow of auxin from the shoot apex, which is essential for stem elongation.[2] By inhibiting apical dominance, TIBA promotes the growth of axillary (lateral) buds, resulting in increased branching.[2][8][9]

-

Altered Leaf and Stem Appearance: Foliar application of TIBA can lead to darker green foliage and distortion of young leaves and stem tips.[9][10]

Root System

-

Inhibition of Root Elongation: TIBA significantly inhibits primary root elongation.[11][12] This effect is also linked to the disruption of auxin transport, which is crucial for root growth and development.

-

Effects on Lateral Root Formation: The impact of TIBA on lateral root formation can be complex. While some studies show that TIBA can depress lateral root formation[13], others suggest that at certain concentrations, it may influence root anatomy by increasing the width of the cortex and promoting the formation of more secondary xylem vessels.[10] In wheat, the application of TIBA was found to decrease the number of lateral roots that were otherwise induced by nitrogen starvation.[14]

Leaves

-

Leaf Morphology: TIBA application can lead to the distortion of young leaves.[9] In lentil plants, treatment with 10 ppm TIBA resulted in a significant increase in the number of leaves per plant and darker green leaves due to higher chlorophyll (B73375) content.[10]

-

Leaf to Stem Ratio: In some legumes, TIBA has been observed to reduce the ratio of leaf dry weight to stem dry weight.[9]

Reproductive Development

-

Flowering: TIBA can have a significant impact on flowering, often promoting it at appropriate concentrations.[8][15] In legumes, TIBA has been shown to increase the number of inflorescences.[9] However, it can also delay the commencement of flowering in some species, such as cowpea.[9] In tulips, when applied with gibberellic acid (GA3), TIBA promoted earlier flowering and increased the length of the flower stalk.[15]

-

Fruit and Seed Development: In soybeans, TIBA application has been shown to increase the number of pods per plant, the number of seeds per pod, and the overall seed yield.[16] It can also be used to reduce pod falling and promote early maturity.[8]

Quantitative Data on Morphological Effects

The following tables summarize quantitative data from various studies on the effects of TIBA on plant morphology.

Table 1: Effects of TIBA on Vegetative Growth

| Plant Species | TIBA Concentration | Application Method | Observed Effect | Reference |

| Lentil (Lens culinaris Medik. cv. BARI Mosur-7) | 10, 20, 30, 40 ppm | Foliar spray | Decreased plant height with increasing concentration. 10 ppm significantly increased the number of branches and leaves. | [10] |

| Siratro (Phaseolus atropurpureus c.v. Siratro) | 20, 40, 80 g/acre | Foliar spray | Stopped stem elongation and young leaf expansion. Increased number of nodes and axillary branches. | [9] |

| Cowpea (Vigna sinensis c.v. Caloona) | 30, 60 g/acre | Foliar spray | Stopped stem elongation and young leaf expansion. Increased development of axillary shoots. | [9] |

| Soybean (BARI soybean-5) | 20, 50, 100, 150 ppm | Foliar spray | Plant height reduced with 50, 100, and 150 ppm. Number of leaves and branches increased with increasing concentrations. | [16] |

| Arabidopsis | 3 mg/L | In vitro (1/2 MS medium) | Decreased primary root length by 62.53%. | [12] |

| Chickpea (BARI Chhola-6) | 10, 15, 20, 25, 30, 35 ppm | Seed soaking (12 hrs) | Retarding effect on plant height. Increased number of branches and leaves, with 35 ppm showing the highest values. | [17] |

Table 2: Effects of TIBA on Reproductive Development

| Plant Species | TIBA Concentration | Application Method | Observed Effect | Reference |

| Siratro (Phaseolus atropurpureus c.v. Siratro) | 20, 40, 80 g/acre | Foliar spray | Significantly increased the number of inflorescences and seed yield. | [9] |

| Cowpea (Vigna sinensis c.v. Caloona) | 60 g/acre (at early flowering) | Foliar spray | 78% increase in inflorescence numbers, but no significant increase in seed yield. | [9] |

| Soybean (BARI soybean-5) | 100, 150 ppm | Foliar spray | Significantly increased number of pods per plant, 100 seed weight, and seed yield per plant. Yield increased by 18.81% (100 ppm) and 21.50% (150 ppm). | [16] |

| Papaya (Carica papaya) | 10, 20, 30 ppm | Foliar spray | Influenced flowering and yield attributes. | [18] |

| Chickpea (BARI Chhola-6) | 30 ppm | Seed soaking (12 hrs) | Produced the highest number of pods (72.25), seeds per plant (112.13), 100-seed weight (23.84g), and yield per plant (15.92g). | [17] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for TIBA application based on common practices in the cited literature.

Preparation of TIBA Stock Solution

-

Dissolving TIBA: this compound is poorly soluble in water. To prepare a stock solution, first dissolve the desired amount of TIBA powder in a small volume of 1N NaOH solution.[17]

-

Dilution: Once dissolved, bring the solution to the final desired volume with distilled water.

-

Storage: Store the stock solution in a dark, cool place.

Foliar Application

-

Plant Material: Grow plants to the desired developmental stage under controlled environmental conditions.

-

Treatment Solution: Prepare the final TIBA concentrations by diluting the stock solution with distilled water. A surfactant may be added to ensure even coverage on the leaf surface.

-

Application: Uniformly spray the TIBA solution onto the foliage of the plants until runoff. A control group should be sprayed with the same solution lacking TIBA.

-

Post-treatment Care: Return plants to the controlled environment and observe for morphological changes at regular intervals.

In Vitro Root Growth Assay

-

Medium Preparation: Prepare a sterile plant growth medium, such as Murashige and Skoog (MS) medium. Autoclave the medium and allow it to cool.

-

TIBA Incorporation: Add filter-sterilized TIBA stock solution to the cooled medium to achieve the desired final concentration. Pour the medium into sterile petri dishes.

-

Seed Sterilization and Germination: Surface sterilize seeds of the plant species of interest (e.g., Arabidopsis thaliana) and place them on the TIBA-containing medium.

-

Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions.

-

Measurement: Measure primary root length and count the number of lateral roots at specified time points using a ruler or imaging software.

Seed Soaking

-

Treatment Solution Preparation: Prepare the desired concentrations of TIBA in distilled water.

-

Soaking: Immerse the seeds in the TIBA solutions for a specified duration (e.g., 12 hours).[17] A control group of seeds should be soaked in distilled water.

-

Sowing: After soaking, remove the seeds and sow them in soil or another suitable growth medium.

-

Observation: Monitor germination rates and subsequent plant growth and development, recording morphological parameters at regular intervals.

Conclusion

This compound is an invaluable chemical tool for dissecting the complex role of auxin in plant morphology. Its ability to inhibit polar auxin transport through the disruption of PIN protein trafficking and the actin cytoskeleton provides a powerful means to study a wide range of developmental processes. The concentration-dependent effects of TIBA on shoot and root architecture, leaf development, and reproductive processes highlight the critical importance of precise auxin gradients in shaping the plant form. The experimental protocols and quantitative data summarized in this guide offer a solid foundation for researchers and scientists to design and interpret experiments utilizing TIBA, ultimately contributing to a deeper understanding of plant biology and its potential applications in agriculture and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Auxin, cytokinin and the control of shoot branching - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of PIN and PGP transport mechanisms in auxin distribution-dependent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of PIN and PGP auxin transport mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Teach you how to use this compound (TIBA) - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. Tiba Induced Morphological and Root Anatomical Changes in Lentil | Journal of Bangladesh Academy of Sciences [banglajol.info]

- 11. Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The auxin transport inhibitor this compound (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular and Molecular Regulatory Signals in Root Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EFFECTS OF TIBA ON GROWTH AND FLOWERING OF NON PRE-COOLED TULIP BULBS | International Society for Horticultural Science [ishs.org]

- 16. banglajol.info [banglajol.info]

- 17. banglajol.info [banglajol.info]

- 18. researchgate.net [researchgate.net]

The Disruption of Auxin Gradients by 2,3,5-Triiodobenzoic Acid (TIBA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Triiodobenzoic acid (TIBA) is a potent synthetic auxin transport inhibitor that has been instrumental in dissecting the complex roles of auxin in plant growth and development. By disrupting the polar transport of auxin, TIBA induces a range of physiological and developmental effects, making it an invaluable tool for researchers. This technical guide provides an in-depth analysis of the mechanisms by which TIBA disrupts auxin gradients in plant tissues. It consolidates quantitative data on its effects, details key experimental protocols, and visualizes the underlying molecular pathways. This guide is intended to serve as a comprehensive resource for researchers utilizing TIBA to investigate auxin biology and for professionals in drug development exploring auxin transport as a potential target.

Introduction

Auxin, primarily indole-3-acetic acid (IAA), is a phytohormone that plays a central role in virtually every aspect of plant life, from embryogenesis to organogenesis and tropic responses. The establishment and maintenance of auxin gradients are critical for these processes and are largely dependent on a sophisticated system of polar auxin transport (PAT). This directional, cell-to-cell movement of auxin is mediated by influx and efflux carriers, most notably the PIN-FORMED (PIN) family of auxin efflux proteins.

TIBA has been widely used for decades to perturb PAT and study its consequences. Its application leads to a variety of phenotypes, including altered root and shoot architecture, impaired gravitropism, and modified leaf patterning.[1] Understanding the precise molecular mechanisms by which TIBA exerts these effects is crucial for interpreting experimental results and for its potential application in agriculture and drug development. This guide will delve into the core mechanisms of TIBA action, focusing on its interaction with the cellular machinery that governs auxin transport.

Mechanism of Action: TIBA's Impact on the Actin Cytoskeleton and Vesicle Trafficking

The primary mechanism by which TIBA disrupts auxin gradients is not by directly binding to auxin transporters, but rather by interfering with the dynamic trafficking of these transporters to and from the plasma membrane. This interference is mediated through its effects on the actin cytoskeleton.

Recent studies have elucidated a more detailed molecular pathway, identifying villin, an actin-binding protein, as a direct target of TIBA.[2] By binding to the C-terminal headpiece domain of villins, TIBA promotes their oligomerization, leading to excessive bundling of actin filaments.[2] This alteration of actin dynamics has profound consequences for the trafficking of vesicles containing PIN proteins. The constitutive cycling of PIN proteins between the plasma membrane and endosomal compartments is essential for their polar localization and, consequently, for directional auxin flow.[3] TIBA-induced actin bundling disrupts this vesicle trafficking, leading to a reduction in the abundance of PIN proteins at the plasma membrane and their mislocalization.[2] This ultimately impairs the cell's ability to efficiently transport auxin, leading to the disruption of auxin gradients.

Quantitative Data on TIBA's Effects

The application of TIBA results in a range of quantifiable effects on plant growth and development. The following tables summarize key data from various studies.

| Table 1: Effect of TIBA on Root Gravitropism and Growth in Arabidopsis thaliana | ||

| TIBA Concentration (µM) | Gravitropic Curvature (degrees) at 8h | Root Growth (mm) at 8h |

| 0 (Control) | ~80 | ~2.5 |

| 1 | ~40 | ~2.4 |

| 10 | ~20 | ~2.2 |

| Data summarized from BenchChem Application Notes.[4] |

| Table 2: Effect of TIBA on Shoot Architecture in Tea Plant (Camellia sinensis) | ||

| TIBA Concentration (mg L⁻¹) | Effect on Plant Height | Effect on Number of Lateral Branches |

| 50 | 13.5% decrease | 18.0% decrease |

| 100 | 22.9% decrease | 18.6% decrease |

| 150 | 23.3% decrease | 8.4% decrease |

| Data adapted from a study on tea plant growth.[5] |

| Table 3: Effect of TIBA on Shoot Regeneration in Cannabis sativa L. Epicotyl Explants | ||

| Cultivar | TIBA Concentration (mg L⁻¹) | Mean Number of Shoots per Explant |

| Diana | 0.5 | 2.1 |

| Finola | 0.5 | 3.0 |

| Fedora 17 | 2.5 | 3.4 |

| Data summarized from a study on cannabis shoot regeneration.[6] |

| Table 4: Effect of TIBA on Leaflet Count in Tomato (Solanum lycopersicum) | ||

| TIBA Concentration (µM) | Mean Leaflet Count (Leaf 3) ± S.D. | % Below Control |

| 0 (Control) | 6.8 ± 0.9 | 0 |

| 10 | 5.4 ± 1.1 | 20.6 |

| Data summarized from BenchChem Application Notes.[4] |

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline key experimental protocols for studying the effects of TIBA.

Protocol 1: Root Gravitropism Assay in Arabidopsis thaliana

This protocol details the steps to assess the effect of TIBA on the gravitropic response of Arabidopsis thaliana roots.[4]

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar (B569324)

-

TIBA stock solution (e.g., 10 mM in DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile water, 70% ethanol (B145695), 50% bleach solution with Tween-20

-

Growth chamber with controlled light and temperature

Methodology:

-

Seed Sterilization and Stratification:

-

Surface sterilize seeds with 70% ethanol for 1 minute, followed by 50% bleach with Tween-20 for 5-10 minutes.

-

Rinse 3-5 times with sterile water.

-

Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

-

-

Plate Preparation:

-